Icmt-IN-35

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

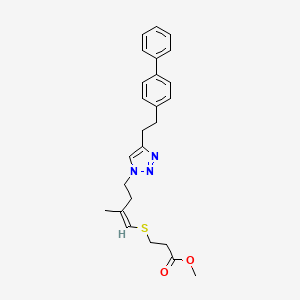

Molecular Formula |

C25H29N3O2S |

|---|---|

Molecular Weight |

435.6 g/mol |

IUPAC Name |

methyl 3-[(Z)-2-methyl-4-[4-[2-(4-phenylphenyl)ethyl]triazol-1-yl]but-1-enyl]sulfanylpropanoate |

InChI |

InChI=1S/C25H29N3O2S/c1-20(19-31-17-15-25(29)30-2)14-16-28-18-24(26-27-28)13-10-21-8-11-23(12-9-21)22-6-4-3-5-7-22/h3-9,11-12,18-19H,10,13-17H2,1-2H3/b20-19- |

InChI Key |

NKPMAJRIAUNLST-VXPUYCOJSA-N |

Isomeric SMILES |

C/C(=C/SCCC(=O)OC)/CCN1C=C(N=N1)CCC2=CC=C(C=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(=CSCCC(=O)OC)CCN1C=C(N=N1)CCC2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Icmt-IN-35: A Technical Guide to its Structure, Synthesis, and Biological Activity

An In-depth Analysis for Researchers and Drug Development Professionals

Icmt-IN-35 , also identified in scientific literature as compound 10n , is a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). As a farnesyl-thiopropionic acid (FTPA)-triazole compound, it has garnered significant interest within the research community for its potential as a therapeutic agent, particularly in the context of cancers driven by aberrant Ras signaling. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, with a focus on the experimental methodologies and signaling pathways it modulates.

Chemical Structure and Properties

This compound is characterized by a triazole ring, a feature incorporated through a copper-assisted cycloaddition, commonly known as "click chemistry." This synthetic strategy allows for the efficient assembly of the molecule.

| Property | Value |

| Chemical Class | FTPA-triazole |

| Function | ICMT Inhibitor |

| In vitro IC50 | 0.8 µM[1] |

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While the specific, detailed protocol for this compound is proprietary to its developers, a representative synthesis of a closely related FTPA-triazole is outlined below.

Representative Experimental Protocol: Synthesis of an FTPA-Triazole Analog

-

Synthesis of the Azide Precursor:

-

A suitable farnesyl-thiopropionic acid derivative is functionalized to introduce a terminal azide group. This can be achieved by reacting a corresponding terminal halide with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

-

The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion.

-

The resulting azide is then purified using column chromatography.

-

-

Synthesis of the Alkyne Precursor:

-

A biphenyl or other aryl group is functionalized with a terminal alkyne. This can be accomplished through various methods, such as the Sonogashira coupling of a terminal alkyne with an aryl halide.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):

-

The azide and alkyne precursors are dissolved in a suitable solvent system, often a mixture of t-butanol and water.

-

A copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is extracted with an organic solvent and purified by column chromatography to yield the final FTPA-triazole compound.

-

Biological Activity and Mechanism of Action

This compound exerts its biological effects by inhibiting ICMT, the terminal enzyme in the protein prenylation pathway. This pathway is critical for the post-translational modification of numerous proteins, including the Ras family of small GTPases.

ICMT-Dependent Ras Signaling Pathway

Caption: this compound inhibits ICMT, preventing Ras methylation and membrane localization, thereby blocking downstream signaling.

Key Biological Effects of this compound:

-

Prevention of K-Ras Membrane Localization: By inhibiting ICMT, this compound prevents the final methylation step required for the proper localization of K-Ras to the plasma membrane. This mislocalization sequesters K-Ras in the cytoplasm, rendering it unable to engage its downstream effectors.[1]

-

Selective Cytotoxicity: this compound has demonstrated selective cytotoxicity against cells that are dependent on functional ICMT. It shows low micromolar activity against metastatic pancreatic cancer cell lines.[1]

Experimental Protocols

In Vitro ICMT Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of ICMT.

-

Reagents and Materials:

-

Recombinant human ICMT enzyme.

-

S-adenosyl-L-[methyl-3H]methionine (radiolabeled methyl donor).

-

N-acetyl-S-farnesyl-L-cysteine (ICMT substrate).

-

This compound (or other test compounds).

-

Scintillation cocktail and vials.

-

Microplate reader.

-

-

Procedure:

-

A reaction mixture containing the ICMT enzyme, the substrate, and varying concentrations of this compound is prepared in a suitable buffer.

-

The reaction is initiated by the addition of S-adenosyl-L-[methyl-3H]methionine.

-

The mixture is incubated at 37°C for a defined period.

-

The reaction is stopped, and the radiolabeled methylated product is separated from the unreacted radiolabeled methyl donor.

-

The amount of radioactivity incorporated into the product is measured using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.

-

K-Ras Mislocalization Assay (Fluorescence Microscopy)

This assay visually assesses the effect of this compound on the subcellular localization of K-Ras.

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., pancreatic cancer cells) is cultured on glass coverslips.

-

Cells are transiently transfected with a plasmid encoding a fluorescently tagged K-Ras protein (e.g., GFP-K-Ras).

-

-

Treatment and Imaging:

-

After allowing for protein expression, the cells are treated with this compound at various concentrations for a specified duration.

-

The cells are then fixed, and the coverslips are mounted on microscope slides.

-

The subcellular localization of the fluorescently tagged K-Ras is visualized using a confocal fluorescence microscope.

-

In untreated cells, K-Ras will be localized to the plasma membrane. In cells treated with this compound, a shift in fluorescence from the plasma membrane to the cytoplasm and intracellular compartments will be observed.

-

Cytotoxicity Assay (e.g., MTT or SRB Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding:

-

Pancreatic cancer cell lines are seeded in 96-well plates at a predetermined density.

-

-

Compound Treatment:

-

After allowing the cells to adhere, they are treated with a range of concentrations of this compound.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

-

Cell Viability Measurement:

-

For MTT assay: MTT reagent is added to each well and incubated. The resulting formazan crystals are solubilized, and the absorbance is measured.

-

For SRB assay: Cells are fixed, and the total protein content is stained with Sulforhodamine B. The dye is then solubilized, and the absorbance is measured.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value, representing the concentration of this compound that causes 50% inhibition of cell growth, is determined.

-

Summary of Quantitative Data

| Compound | Target | IC50 (µM) | Cell Line | Effect |

| This compound (10n) | ICMT | 0.8[1] | Icmt+/+ MEF cells, Metastatic Pancreatic Cancer Cells | Prevents K-Ras membrane localization, induces K-Ras mislocalization, selectively cytotoxic.[1] |

Conclusion

This compound is a promising ICMT inhibitor with demonstrated activity in cellular models of cancer. Its ability to disrupt K-Ras localization and induce cytotoxicity in cancer cells highlights the potential of targeting the protein prenylation pathway for therapeutic intervention. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds.

References

Icmt-IN-35: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-35, also known as compound 10n, is a potent, cell-permeable inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). It belongs to a class of S-Farnesyl-Thiopropionic Acid (FTPA)-triazole compounds. ICMT is the terminal enzyme in the post-translational modification of CaaX proteins, which includes the well-known oncogenic Ras family of small GTPases. By inhibiting the final methylation step, this compound disrupts the proper localization and function of these proteins, making it a valuable tool for studying cellular signaling pathways and a potential starting point for the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, based on currently available data.

Target Profile

This compound was identified as a potent inhibitor of human ICMT. The key quantitative data for its on-target activity are summarized in the table below.

| Target | Parameter | Value | Assay Type | Reference |

| Human ICMT | IC50 | 0.8 ± 0.1 µM | in vitro methyltransferase assay | [1][2] |

| Human ICMT | Ki (calculated) | 0.4 µM | in vitro methyltransferase assay | [1][2] |

Table 1: In vitro potency of this compound against human ICMT.

Selectivity Profile

A comprehensive selectivity profile of this compound against a broad panel of other methyltransferases or other enzyme classes is not publicly available in the cited literature. The primary characterization focused on its activity against ICMT. However, its mechanism of action, which involves disrupting the final step of CaaX protein processing, and its observed selective cytotoxicity provide indirect evidence of its specific cellular activity.

| Cell Line | Parameter | Value | Assay Type | Reference |

| ICMT +/+ MEF cells | Cytotoxicity | Selectively cytotoxic | Cell Viability Assay | [1][2] |

| ICMT -/- MEF cells | Cytotoxicity | Not cytotoxic | Cell Viability Assay | [1][2] |

| Metastatic Pancreatic Cancer Cell Line | IC50 | Low micromolar | Cell Viability Assay | [1][2] |

Table 2: Cellular activity and selectivity of this compound.

Signaling Pathway Perturbation

The primary signaling pathway affected by this compound is the Ras signaling cascade. Ras proteins require a series of post-translational modifications, including farnesylation, proteolytic cleavage, and finally, carboxyl methylation by ICMT, to properly localize to the plasma membrane and engage with downstream effectors. By inhibiting ICMT, this compound prevents this final methylation step, leading to the mislocalization of Ras from the plasma membrane to endomembranes, thereby abrogating its signaling functions.

Caption: Inhibition of ICMT by this compound disrupts Ras localization and signaling.

Experimental Protocols

In vitro ICMT Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ICMT.

Methodology:

-

Enzyme Source: Recombinant human ICMT is used.

-

Substrate: A synthetic substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC), is utilized.

-

Methyl Donor: Radiolabeled S-adenosyl-L-methionine ([³H]-SAM) serves as the methyl donor.

-

Reaction: The enzyme, substrate, and [³H]-SAM are incubated in a suitable buffer system.

-

Detection: The reaction is stopped, and the radiolabeled methylated product is separated from the unreacted [³H]-SAM, typically by a vapor diffusion method or by capture on a filter membrane.

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: IC50 values are determined by plotting the percentage of ICMT inhibition against a range of inhibitor concentrations.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

The Potent ICMT Inhibitor Icmt-IN-35: A Technical Guide to its Effects on Ras Protein Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-35, also known as compound 10n, has emerged as a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This enzyme catalyzes the final and critical methylation step in the post-translational modification of Ras proteins. Proper methylation is essential for the correct subcellular localization and oncogenic function of Ras. By targeting ICMT, this compound offers a promising therapeutic strategy for cancers driven by Ras mutations. This technical guide provides a comprehensive overview of the effects of this compound on Ras protein methylation, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action

Ras proteins undergo a series of post-translational modifications at their C-terminal CAAX box, which includes isoprenylation, endoproteolytic cleavage, and finally, carboxyl methylation by ICMT. This sequence of modifications increases the hydrophobicity of the C-terminus, facilitating the anchoring of Ras to the plasma membrane. Membrane association is a prerequisite for Ras signaling and its transforming activity.

This compound, a farnesylthiopropionic acid (FTPA)-triazole derivative, acts as a competitive inhibitor of ICMT, preventing the methylation of farnesylated Ras. This inhibition leads to the accumulation of unmethylated Ras, which is then mislocalized from the plasma membrane to endomembrane compartments, including the cytosol. The mislocalization of Ras effectively abrogates its downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound as an ICMT inhibitor and an anti-cancer agent.

| Parameter | Value | Assay | Reference |

| ICMT Inhibition (IC50) | 0.8 ± 0.1 µM | In vitro ICMT activity assay | [1][2] |

| Calculated Ki | 0.4 µM | N/A | [1][2] |

Table 1: In vitro ICMT Inhibitory Activity of this compound

| Cell Line | IC50 | Assay | Notes | Reference |

| Metastatic Pancreatic Cancer Cell Lines | Low micromolar | Cell Viability Assay | Specific cell lines and exact IC50 values not detailed in the initial findings. | [3][4] |

| ICMT+/+ MEF cells | Selectively cytotoxic | Cell Viability Assay | Demonstrates target-specific cytotoxicity. | [3][4] |

Table 2: Anti-proliferative Activity of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In vitro ICMT Activity Assay (Vapor Diffusion Assay)

This assay measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]methionine (SAM) to an isoprenylcysteine substrate.

Materials:

-

Recombinant human ICMT enzyme

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as substrate

-

S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)

-

This compound (or other test inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Scintillation vials and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and AFC substrate.

-

Add varying concentrations of this compound to the reaction mixture to determine its inhibitory effect. A vehicle control (e.g., DMSO) should be included.

-

Initiate the reaction by adding [3H]SAM.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1 M NaOH).

-

The methylated AFC product is volatile upon base hydrolysis. Transfer the reaction mixture to a vapor diffusion chamber.

-

A filter paper soaked in a non-volatile acid (e.g., acetic acid) is placed in the chamber to capture the released [3H]methanol.

-

After an incubation period (e.g., overnight), the filter paper is transferred to a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of ICMT inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Metastatic pancreatic cancer cell lines or other relevant cell lines

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

K-Ras Localization Assay (Immunofluorescence)

This assay visualizes the subcellular localization of Ras proteins to determine the effect of ICMT inhibition.

Materials:

-

Cells expressing a fluorescently tagged K-Ras (e.g., GFP-K-Ras)

-

This compound

-

Glass coverslips

-

Paraformaldehyde (PFA) for cell fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

(Optional) Primary antibody against a specific Ras isoform and a fluorescently labeled secondary antibody if not using a fluorescently tagged Ras construct.

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a culture dish and allow them to adhere.

-

Treat the cells with this compound at a desired concentration for an appropriate time. Include a vehicle control.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

(Optional) If not using a GFP-tagged Ras, incubate with a primary antibody against Ras, followed by incubation with a fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the subcellular localization of K-Ras using a fluorescence microscope. In untreated cells, K-Ras should be predominantly at the plasma membrane. In this compound-treated cells, a shift to the cytoplasm and endomembranes is expected.

Visualizations

Signaling Pathway Diagram

Caption: Post-translational modification of Ras and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for the characterization of this compound's effects.

Conclusion

This compound is a potent and specific inhibitor of ICMT that effectively disrupts Ras protein methylation. This leads to the mislocalization of Ras from the plasma membrane and subsequent inhibition of its signaling pathways. The low micromolar efficacy of this compound in inhibiting ICMT and in reducing the viability of cancer cells underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel anti-cancer therapeutics targeting Ras-driven malignancies. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other ICMT inhibitors.

References

- 1. Rare germline variants in PALB2 and BRCA2 in familial and sporadic chordoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoprenoids and Protein Prenylation: Implications in the Pathogenesis and Therapeutic Intervention of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Icmt-IN-35: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability properties of Icmt-IN-35, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). The information contained herein is intended to support researchers and drug development professionals in the effective use of this compound in their studies.

Core Properties of this compound

This compound is a small molecule inhibitor of ICMT with a reported IC50 of 0.8 μM. By inhibiting ICMT, this compound disrupts the post-translational modification of key signaling proteins, most notably K-Ras, leading to its mislocalization from the plasma membrane and subsequent inhibition of its downstream signaling pathways. This mechanism of action makes this compound a valuable tool for studying cancer biology and a potential therapeutic agent.

Solubility Profile

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. Based on available data, the solubility of this compound in Dimethyl Sulfoxide (DMSO) is 10 mM[1]. For other common laboratory solvents, a systematic solubility assessment is recommended.

Table 1: Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 10 mM[1] |

| Ethanol | Data not available |

| Methanol | Data not available |

| Phosphate-Buffered Saline (PBS) | Data not available |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a small molecule inhibitor like this compound in various solvents. This protocol can be adapted based on specific laboratory equipment and requirements.

Materials

-

This compound powder

-

Selected solvents (e.g., DMSO, Ethanol, Methanol, PBS)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be freely soluble (e.g., DMSO).

-

Serial Dilutions: Create a series of standard solutions of known concentrations from the stock solution.

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant.

-

-

Concentration Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) by comparing the reading to a standard curve generated from the serial dilutions.

-

Data Reporting: Express the solubility in appropriate units (e.g., mg/mL, mM).

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile

The stability of this compound under various experimental and storage conditions is crucial for ensuring the reliability and reproducibility of results. While specific stability data for this compound is not extensively published, general recommendations for small molecule inhibitors should be followed.

Table 2: Stability Recommendations for this compound

| Condition | Recommendation |

| Storage (Solid) | Store at -20°C for long-term stability. |

| Storage (in DMSO) | Prepare fresh solutions for use. If short-term storage is necessary, store in small aliquots at -80°C to minimize freeze-thaw cycles. |

| pH | Assess stability in aqueous buffers at different pH values (e.g., acidic, neutral, basic) if the experimental conditions require it. |

| Temperature | Evaluate stability at relevant experimental temperatures (e.g., 37°C for cell-based assays). |

| Light Exposure | Protect from light, especially during long-term storage and experiments, to prevent potential photodegradation. |

Experimental Protocol for Stability Assessment

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

Materials

-

This compound

-

Appropriate solvents and buffers (e.g., DMSO, PBS at various pH values)

-

Temperature-controlled incubators

-

Light chamber (for photostability)

-

HPLC system with a suitable column and detector

Procedure

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvent or buffer.

-

Stress Conditions: Aliquot the solutions and expose them to various conditions:

-

Temperature: Incubate at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

-

pH: Use buffers with a range of pH values (e.g., pH 3, 7, 9).

-

Light: Expose to a controlled light source (e.g., ICH-compliant photostability chamber). Include a dark control.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point for each condition. Determine the degradation rate constant and half-life if applicable.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound under stress conditions.

Signaling Pathway of this compound Action

This compound exerts its biological effects by inhibiting ICMT, a key enzyme in the post-translational modification of CAAX-box containing proteins, including the Ras family of small GTPases. The inhibition of ICMT disrupts the final step of Ras processing, which is crucial for its proper localization to the plasma membrane and subsequent activation of downstream signaling cascades.

Caption: Signaling pathway illustrating the inhibitory action of this compound on K-Ras.

By preventing the carboxyl methylation of K-Ras, this compound leads to its mislocalization and a reduction in its active, GTP-bound state at the plasma membrane. This, in turn, attenuates downstream signaling pathways, such as the RAF-MEK-ERK cascade, which are critical for cell proliferation and survival.

This technical guide provides a foundational understanding of the solubility and stability of this compound. Researchers are encouraged to perform their own specific assessments based on their experimental needs to ensure the accuracy and validity of their results.

References

In Vitro Enzymatic Assay of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic assay for Isoprenylcysteine Carboxyl Methyltransferase (Icmt), a key enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. Inhibition of Icmt is a promising therapeutic strategy for various cancers, making robust and reliable in vitro assays essential for the discovery and characterization of novel inhibitors. This document details the underlying signaling pathways, experimental protocols, and data interpretation for screening and characterizing Icmt inhibitors.

The Role of Icmt in Cellular Signaling

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that possess a C-terminal "CaaX box" motif. This modification cascade is crucial for the proper subcellular localization and function of these proteins.

The CaaX processing pathway involves three sequential enzymatic steps:

-

Prenylation: A farnesyl or geranylgeranyl isoprenoid lipid anchor is attached to the cysteine residue of the CaaX motif by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase), respectively.

-

Proteolysis: The "-aaX" tripeptide is cleaved from the C-terminus by Ras converting enzyme 1 (Rce1).

-

Methylation: The carboxyl group of the now C-terminal prenylated cysteine is methylated by Icmt, using S-adenosyl-L-methionine (SAM) as the methyl donor.

This series of modifications, particularly the final methylation step, increases the hydrophobicity of the C-terminus, facilitating the anchoring of proteins like Ras to the plasma membrane, which is critical for their signaling functions.[1][2] Disruption of this process through Icmt inhibition can lead to mislocalization of these proteins and subsequent attenuation of their downstream signaling pathways, which are often implicated in oncogenesis.[3][4]

Figure 1: CaaX Protein Post-Translational Modification Pathway.

Quantitative Data for Icmt Inhibitors

A variety of small molecule inhibitors of Icmt have been developed and characterized. The potency of these inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in in vitro enzymatic assays. The following table summarizes the IC50 values for several reported Icmt inhibitors. It is important to note that assay conditions, such as substrate and enzyme concentrations, can influence the apparent IC50 values.

| Compound | IC50 (µM) | Notes |

| ICMT-IN-1 | 0.0013 | A potent tetrahydropyranyl (THP) derivative that demonstrates a dose-dependent increase in cytosolic Ras protein.[4][5] |

| ICMT-IN-7 | 0.015 | Another potent THP derivative that induces accumulation of Icmt in the cytoplasm of HCT-116 cells.[6] |

| Cysmethynil | 2.4 | An indole-based inhibitor identified through high-throughput screening. The IC50 was determined using N-dansyl-S-farnesyl-L-cysteine (DFC) as the substrate.[3] |

| Cysmethynil | <0.2 | The potency of cysmethynil increased significantly when the enzyme was pre-incubated with the inhibitor and S-adenosyl-L-methionine (AdoMet) before the addition of the farnesylated substrate.[3] |

| Compound J1-1 | 1.0 | An optimized indole-based inhibitor with a 2-(1-octyl-5-o-tolyl-1H-indol-3-yl)acetamide structure.[1] |

| Compound P1-1 | 12.1 | A farnesyl-cysteine derivative identified through a scintillation proximity assay.[1] |

Experimental Protocols for Icmt In Vitro Enzymatic Assays

Several methodologies can be employed to measure Icmt activity in vitro. The most common approaches utilize a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]-methionine, [³H]SAM) and a farnesylated substrate. The transfer of the tritiated methyl group to the substrate is then quantified.

General Assay Principle

The in vitro Icmt enzymatic assay measures the transfer of a methyl group from the donor, SAM, to a prenylated cysteine substrate, catalyzed by Icmt. The reaction can be summarized as follows:

-

Icmt + Prenylated Substrate + S-adenosyl-L-methionine (SAM) → Methylated Prenylated Substrate + S-adenosyl-L-homocysteine (SAH)

The activity of Icmt is determined by measuring the amount of methylated product formed over time.

Scintillation Proximity Assay (SPA)

This high-throughput screening method relies on the binding of a biotinylated substrate to streptavidin-coated SPA beads.

Figure 2: Workflow for an Icmt Scintillation Proximity Assay.

Detailed Methodology:

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA.

-

Icmt Enzyme: Recombinant human Icmt expressed in and purified from Sf9 insect cells or other suitable expression systems.

-

Substrate: Biotinylated N-acetyl-S-farnesyl-L-cysteine (AFC).

-

Methyl Donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM).

-

SPA Beads: Streptavidin-coated scintillation proximity assay beads.

-

Test Compounds: Dissolved in an appropriate solvent, typically DMSO.

-

-

Assay Procedure:

-

In a suitable microplate, combine the biotinylated AFC substrate with the streptavidin-coated SPA beads and incubate to allow for binding.

-

Add the Icmt enzyme, [³H]SAM, and the test compound at various concentrations.

-

Initiate the enzymatic reaction and incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 20% trichloroacetic acid).

-

Measure the scintillation counts using a microplate scintillation counter. Light is only emitted when the radiolabeled methyl group is incorporated into the substrate, bringing it into close proximity with the bead.

-

-

Data Analysis:

-

Calculate the percentage of Icmt inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Filter-Based Assay

This method involves separating the radiolabeled methylated product from the unreacted [³H]SAM by filtration.

Detailed Methodology:

-

Preparation of Reagents:

-

Assay Procedure:

-

In a reaction tube or microplate well, combine the Icmt enzyme preparation, the substrate, and the test compound.

-

Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature. This step can be crucial for identifying time-dependent inhibitors.[3]

-

Initiate the reaction by adding [³H]SAM.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding a suitable stop solution.

-

Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose or nitrocellulose) that will bind the methylated substrate but not the free [³H]SAM.

-

Wash the filter extensively to remove any unbound [³H]SAM.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Similar to the SPA method, calculate the percent inhibition and determine the IC50 value from the dose-response curve.

-

Concluding Remarks

The in vitro enzymatic assay for Icmt is a critical tool in the development of novel therapeutics targeting Ras-driven cancers and other diseases. The choice of assay format, whether a high-throughput scintillation proximity assay or a more traditional filter-based method, will depend on the specific research goals, such as primary screening of large compound libraries or detailed kinetic characterization of lead compounds. Careful optimization of assay conditions and thorough data analysis are paramount for obtaining accurate and reproducible results. This guide provides a foundational framework for researchers to design and execute robust Icmt in vitro enzymatic assays.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 3. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

The Discovery and Development of Icmt-IN-35: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of Icmt-IN-35, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). This compound, also identified as compound 10n, is a novel S-Farnesyl-Thiopropionic Acid (FTPA)-triazole compound that has demonstrated significant potential in cancer research, particularly in targeting Ras-driven malignancies. This guide details the quantitative data associated with its inhibitory activity, the experimental protocols for its evaluation, and the signaling pathways it modulates.

Introduction: Targeting Ras through Post-Translational Modification

The Ras family of small GTPases are critical regulators of cellular growth, proliferation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers. The biological activity of Ras proteins is contingent on their proper localization to the plasma membrane, a process governed by a series of post-translational modifications. A key enzyme in this pathway is Isoprenylcysteine carboxyl methyltransferase (Icmt), which catalyzes the final methylation step of the C-terminal CAAX motif of Ras proteins. Inhibition of Icmt presents a compelling therapeutic strategy to disrupt Ras signaling by inducing its mislocalization from the plasma membrane.

Discovery and Development of this compound

The development of this compound stemmed from a focused effort to design potent and selective inhibitors of Icmt. The discovery process was guided by the structure of the minimal Icmt substrate, S-farnesyl-thiopropionic acid (FTPA).

Design Rationale: From Substrate to Inhibitor

Researchers utilized FTPA as a scaffold to develop non-amino acid based inhibitors. The core strategy involved the use of thioether and isoprenoid mimetics, coupled with the synthetic efficiency of copper-assisted dipolar cycloaddition ("click chemistry") to rapidly assemble a library of analogues.[1] The resulting triazole moiety in the synthesized compounds served as an isoprenyl mimetic.

Synthesis and Lead Optimization

Through systematic chemical synthesis and structure-activity relationship (SAR) studies, a series of FTPA-triazole compounds were generated. This synthetic approach led to the identification of the biphenyl-substituted FTPA triazole, designated as compound 10n , and subsequently named This compound .[1][2] This compound emerged as a highly potent inhibitor of Icmt.

Quantitative Data

The inhibitory and cytotoxic activities of this compound have been quantitatively characterized through various in vitro assays.

| Parameter | Value | Target/Cell Line | Assay Type | Reference |

| IC50 | 0.8 ± 0.1 μM | Human Icmt | In vitro enzymatic assay | [1] |

| Ki (calculated) | 0.4 μM | Human Icmt | - | [1] |

| Cytotoxicity | Low micromolar activity | Metastatic pancreatic cancer cell line | Cell viability assay | [1] |

| Selective Cytotoxicity | Selectively cytotoxic | Icmt+/+ Mouse Embryonic Fibroblasts (MEFs) | Cell viability assay | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Icmt Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human Icmt.

Materials:

-

Recombinant human Icmt enzyme

-

S-adenosyl-L-[methyl-3H]-methionine (radiolabeled methyl donor)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) (methyl acceptor substrate)

-

This compound (or other test compounds)

-

Scintillation counting buffer and vials

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing recombinant human Icmt and the methyl acceptor substrate, AFC.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate.

-

Initiate the methylation reaction by adding S-adenosyl-L-[methyl-3H]-methionine.

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction.

-

Quantify the incorporation of the radiolabeled methyl group into the AFC substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines and mouse embryonic fibroblasts (MEFs).

Materials:

-

Metastatic pancreatic cancer cell lines (e.g., MiaPaCa-2)

-

Icmt+/+ and Icmt-/- Mouse Embryonic Fibroblasts (MEFs)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to a vehicle-treated control.

-

Determine the IC50 value for cytotoxicity by plotting cell viability against the logarithm of the compound concentration.

K-Ras Subcellular Localization Assay

Objective: To visualize the effect of this compound on the subcellular localization of K-Ras.

Materials:

-

Cells expressing a fluorescently tagged K-Ras (e.g., GFP-K-Ras)

-

This compound

-

Fluorescence microscope with appropriate filters

-

Imaging software for quantification

Procedure:

-

Culture the cells expressing GFP-K-Ras on glass coverslips or in imaging-compatible plates.

-

Treat the cells with this compound or a vehicle control for a specified time.

-

Fix the cells with paraformaldehyde and mount the coverslips on microscope slides.

-

Acquire fluorescence images of the cells using a fluorescence microscope.

-

Analyze the images to quantify the localization of GFP-K-Ras. This can be done by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm.

-

Compare the localization of GFP-K-Ras in this compound-treated cells to that in control cells to determine if the inhibitor induces mislocalization.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting the final step of Ras post-translational modification, leading to the disruption of its signaling cascade.

The Ras Post-Translational Modification Pathway

References

The Biological Function of Icmt-IN-35 in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-35, also known as compound 10n, is a potent and specific inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of many cellular proteins, including the Ras superfamily of small GTPases. By catalyzing the final step of prenylation, a process that attaches a lipid group to the C-terminus of specific proteins, ICMT facilitates their proper localization to cellular membranes and subsequent activation of downstream signaling pathways. Dysregulation of ICMT activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological function of this compound in cell lines, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanism of Action

This compound is a farnesylthiopropionic acid (FTPA)-triazole compound that acts as a competitive inhibitor of ICMT. Its primary mechanism of action is the disruption of the final methylation step in the processing of prenylated proteins. This inhibition leads to the accumulation of unmethylated, prenylated proteins, which are often mislocalized within the cell and unable to perform their normal functions. A key target of this compound is the oncoprotein K-Ras. By preventing the methylation of K-Ras, this compound disrupts its localization to the plasma membrane, thereby inhibiting its oncogenic signaling.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound and the broader effects of ICMT inhibition.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| ICMT IC50 | 0.8 ± 0.1 µM | In vitro enzyme assay | [1][2] |

Table 2: Cytotoxicity of ICMT Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | Metastatic Pancreatic Cancer | Pancreatic Cancer | Low micromolar activity | [2] |

| Cysmethynil | MiaPaCa2, AsPC-1, PANC-1, BxPC-3, PANC-10.05, CAPAN-2, HPAF-II | Pancreatic Cancer | 10-40 (after 48h) |

Table 3: Effects of ICMT Inhibition on Cellular Processes

| Cellular Process | Effect | Cell Line | Notes | Reference |

| K-Ras Localization | Induces mislocalization from plasma membrane | Icmt+/+ MEF cells | GFP-K-Ras fusion protein used for visualization | [2] |

| Cell Proliferation | Inhibition | Pancreatic cancer cell lines | Dose-dependent inhibition | |

| Apoptosis | Induction | Pancreatic cancer cell lines | Cleavage of caspase-3 and PARP | |

| Cell Cycle | G1 arrest | Prostate cancer PC3 cells | With Cysmethynil | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of this compound.

ICMT Inhibition Assay (In Vitro)

This protocol is a standard method for determining the in vitro inhibitory activity of compounds against ICMT.

Materials:

-

Recombinant human ICMT enzyme

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as a substrate

-

This compound or other test compounds

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing buffer, recombinant ICMT, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding the substrate (AFC) and the methyl donor (³H-SAM).

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., sodium carbonate).

-

Extract the methylated product using an organic solvent (e.g., isoamyl alcohol).

-

Quantify the amount of incorporated radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., pancreatic cancer cell lines)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.

K-Ras Localization Assay (Fluorescence Microscopy)

This protocol visualizes the subcellular localization of K-Ras.

Materials:

-

Cell line of interest (e.g., MEF cells)

-

Expression vector for a fluorescently tagged K-Ras (e.g., GFP-K-Ras)

-

Transfection reagent

-

This compound

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a culture dish.

-

Transfect the cells with the GFP-K-Ras expression vector using a suitable transfection reagent.

-

Allow the cells to express the fusion protein for 24-48 hours.

-

Treat the cells with this compound or a vehicle control for a specified time.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Mount the coverslips on microscope slides.

-

Visualize the subcellular localization of GFP-K-Ras using a fluorescence microscope. In untreated cells, GFP-K-Ras should localize to the plasma membrane, while in this compound-treated cells, a diffuse cytoplasmic and/or Golgi localization is expected.

Signaling Pathways and Experimental Workflows

Signaling Pathway Affected by this compound

Caption: Signaling pathway inhibited by this compound.

Experimental Workflow for Characterizing this compound

Caption: Workflow for this compound characterization.

Conclusion

This compound is a valuable research tool for studying the biological roles of ICMT and the consequences of its inhibition in various cellular contexts, particularly in cancer. Its ability to disrupt K-Ras localization and induce cytotoxicity in cancer cells highlights the potential of ICMT as a therapeutic target. This guide provides a foundational understanding of the biological functions of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this promising area of drug discovery. Further research is warranted to fully elucidate the therapeutic potential of this compound and other ICMT inhibitors.

References

- 1. S-Farnesyl-Thiopropionic Acid (FTPA) Triazoles as Potent Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-Farnesyl-Thiopropionic Acid Triazoles as Potent Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

Methodological & Application

Application Notes and Protocols for Icmt-IN-35 in In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available data was found for a compound specifically designated "Icmt-IN-35." The following application notes and protocols are based on general principles for in vivo mouse studies and common practices for administering therapeutic agents to murine models. Researchers should substitute the specific characteristics of their compound of interest where applicable and optimize protocols based on their own experimental findings.

Introduction

These notes provide a generalized framework for the in vivo evaluation of novel therapeutic compounds in mouse models. The protocols outlined below are intended to serve as a starting point and should be adapted based on the specific physicochemical properties, mechanism of action, and pharmacokinetic profile of the investigational agent.

Compound Handling and Formulation

Prior to in vivo administration, it is critical to establish a suitable vehicle for the therapeutic agent. The choice of vehicle will depend on the compound's solubility and the intended route of administration. Common vehicles for preclinical in vivo studies include:

-

Aqueous solutions: Saline, Phosphate-Buffered Saline (PBS), or 5% Dextrose in Water (D5W) for water-soluble compounds.

-

Suspensions: For poorly soluble compounds, vehicles such as 0.5% (w/v) methylcellulose or 0.5% (w/v) carboxymethylcellulose (CMC) in water are often used. The addition of a surfactant like 0.1% Tween® 80 can aid in creating a uniform suspension.

-

Solutions in organic co-solvents: For compounds requiring organic solvents, a mixture such as DMSO (dimethyl sulfoxide) and PEG300 (polyethylene glycol 300) can be used, often further diluted with saline or water. The final concentration of the organic solvent should be minimized to avoid toxicity.

Protocol: Vehicle Formulation

-

Determine the solubility of the test compound in various pharmaceutically acceptable excipients.

-

Based on solubility data, select an appropriate vehicle.

-

Prepare the formulation under sterile conditions. For suspensions, ensure the compound is micronized to a uniform particle size to prevent aggregation and ensure consistent dosing.

-

Conduct a small pilot study to assess the tolerability of the chosen vehicle in a small cohort of mice before proceeding with the main study.

Administration Routes in Mouse Models

The choice of administration route is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1] Common routes for drug administration in mice include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) gavage.[2][3]

| Route of Administration | Typical Volume | Needle Size (Gauge) | Absorption Rate | Notes |

| Intravenous (IV) | < 0.2 mL | 27-30 | Most Rapid | Typically administered via the tail vein.[2] |

| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Rapid | Injection into the peritoneal cavity offers a large surface area for absorption.[1][2] |

| Subcutaneous (SC) | < 2-3 mL (divided sites) | 25-27 | Slower than IP/IV | Injected into the loose skin, often in the interscapular area.[2] |

| Oral (PO) Gavage | up to 10 mL/kg | 18-20 (bulb-tipped) | Variable | Direct administration into the stomach. |

Table 1: Common Routes of Administration in Mice.

Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the efficacy of a novel compound in a tumor-bearing mouse model is outlined below.

Caption: Generalized experimental workflow for an in vivo mouse efficacy study.

Protocol: Xenograft Mouse Model Efficacy Study

-

Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth using calipers.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Treatment Initiation: Begin dosing with the investigational compound or vehicle control according to the predetermined schedule and route of administration.

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice or thrice weekly).[4] Observe animals for any signs of toxicity.

-

Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.

-

Tissue Collection: At the endpoint, collect tumors, blood, and other relevant tissues for pharmacodynamic and biomarker analysis.

-

Data Analysis: Analyze the collected data to determine the efficacy and safety of the compound.

Potential Signaling Pathway Inhibition

Without specific information on "this compound," a hypothetical signaling pathway is presented below to illustrate the type of diagram that can be generated. For a real compound, this diagram would be based on its known mechanism of action.

Caption: Hypothetical signaling pathway showing inhibition by a therapeutic agent.

Data Presentation

All quantitative data from in vivo studies should be summarized in a clear and concise manner. An example data table for a hypothetical efficacy study is provided below.

| Treatment Group | Dosing Regimen | n | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | 10 mL/kg, PO, QD | 10 | 1500 ± 150 | - | +5.0 ± 1.5 |

| This compound | 10 mg/kg, PO, QD | 10 | 750 ± 80 | 50 | +2.0 ± 2.0 |

| This compound | 30 mg/kg, PO, QD | 10 | 300 ± 50 | 80 | -1.0 ± 2.5 |

| This compound | 100 mg/kg, PO, QD | 10 | 100 ± 20 | 93 | -8.0 ± 3.0 |

Table 2: Example Summary of In Vivo Efficacy Data.

Conclusion

The successful in vivo evaluation of a novel compound requires careful planning and execution of well-designed experiments. The protocols and guidelines presented here provide a general framework. It is imperative for researchers to adapt these protocols to the specific characteristics of their investigational agent and to adhere to all institutional and national guidelines for the ethical use of animals in research.

References

- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cea.unizar.es [cea.unizar.es]

- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Icmt Inhibition in KRAS Mutant Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the KRAS proto-oncogene are among the most common drivers of human cancers and have historically been challenging to target therapeutically. The proper localization and function of the KRAS protein are dependent on a series of post-translational modifications, with the final step being carboxyl methylation of a C-terminal isoprenylcysteine, a reaction catalyzed by the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt). Inhibition of Icmt presents a compelling strategy to disrupt KRAS function by causing its mislocalization from the plasma membrane, thereby attenuating its oncogenic signaling.[1][2]

These application notes provide an overview of the use of Icmt inhibitors in KRAS mutant cancer models, with a focus on the well-characterized inhibitor cysmethynil and its more potent analog, compound 8.12, as representative examples. While the specific compound "Icmt-IN-35" is not extensively characterized in publicly available literature, the principles and protocols outlined herein are broadly applicable to novel Icmt inhibitors. Genetic or pharmacological inhibition of Icmt has been shown to reduce the tumorigenicity of KRAS-driven cancers.[2][3]

Signaling Pathways

Inhibition of Icmt disrupts the final step of KRAS post-translational modification, leading to its accumulation in the cytoplasm and preventing its association with the plasma membrane. This mislocalization inhibits downstream signaling through pathways such as the RAF-MEK-ERK cascade, which is critical for cancer cell proliferation and survival.[4][5] Furthermore, Icmt inhibition has been shown to impact the KRAS-TAZ signaling axis, a pathway implicated in cancer cell self-renewal.[6]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of representative Icmt inhibitors in various cancer cell lines.

Table 1: In Vitro Efficacy of Icmt Inhibitors

| Compound | Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Citation(s) |

| Cysmethynil | PC3 | Prostate Cancer | WT | 20 | [7] |

| Cysmethynil | HepG2 | Liver Cancer | WT | 21 | [8] |

| Cysmethynil | MiaPaCa-2 | Pancreatic Cancer | G12C | Not specified | [1][6] |

| Cysmethynil | PANC-1 | Pancreatic Cancer | G12D | Not specified | [6] |

| Cysmethynil | AsPC-1 | Pancreatic Cancer | G12D | Not specified | [6] |

| Cysmethynil | MDA-MB-231 | Breast Cancer | G13D | Not specified | [6] |

| Compound 8.12 | HepG2 | Liver Cancer | WT | 2.4 | [8] |

| Compound 8.12 | PC3 | Prostate Cancer | WT | 1.6 | [8] |

Table 2: In Vivo Efficacy of Icmt Inhibitors

| Compound | Cancer Model | Cell Line | Dosage and Administration | Outcome | Citation(s) |

| Cysmethynil | Xenograft | PC3 | 100-200 mg/kg, i.p., every 48h for 28 days | Significant impact on tumor growth | [3] |

| Cysmethynil | Xenograft | MiaPaCa-2 | 150 mg/kg, i.p., every other day | Tumor growth inhibition and regression | [1] |

| Compound 8.12 | Xenograft | PC3 | 25 mg/kg, i.p., daily for 21 days | Significant tumor growth inhibition | [8] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Icmt inhibitors in KRAS mutant cancer models.

Experimental Workflow

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol is for determining the effect of an Icmt inhibitor on the viability of KRAS mutant cancer cells.

Materials:

-

KRAS mutant cancer cell lines (e.g., MiaPaCa-2, PANC-1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well culture plates

-

Icmt inhibitor (e.g., this compound, cysmethynil) dissolved in a suitable solvent (e.g., DMSO)

-

MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 2,500-5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate overnight at 37°C, 5% CO2 to allow cells to attach.[8]

-

-

Treatment:

-

Prepare serial dilutions of the Icmt inhibitor in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

-

MTS/MTT Addition:

-

Add 20 µL of MTS/MTT reagent to each well.

-

Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

-

-

Absorbance Measurement:

-

If using MTT, add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Western Blot Analysis for KRAS and Downstream Signaling

This protocol is for assessing the effect of an Icmt inhibitor on the expression and phosphorylation status of KRAS and its downstream effectors like ERK.

Materials:

-

KRAS mutant cancer cells

-

6-well plates

-

Icmt inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-KRAS, anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Seed cells in 6-well plates and treat with the Icmt inhibitor as described in the cell viability assay.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH).[9]

-

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an Icmt inhibitor in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

KRAS mutant cancer cells

-

Matrigel or similar basement membrane extract (optional)

-

Icmt inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Tumor Measurement:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Study Endpoint and Analysis:

-

Continue the treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumors can be processed for further analysis, such as immunohistochemistry or western blotting.

-

Disclaimer

This document is intended for research purposes only and does not constitute medical advice. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. All experiments should be conducted in compliance with relevant safety and ethical regulations.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. life-science-alliance.org [life-science-alliance.org]

- 5. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Treatment of a mutant KRAS lung cancer cell line with polyisoprenylated cysteinyl amide inhibitors activates the MAPK pathway, inhibits cell migration and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Icmt-IN-35 in Cancer Cell Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-35 is a potent and specific inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases.[1][2] Inhibition of ICMT disrupts the proper localization and function of these proteins, which are frequently hyperactivated in cancer, leading to the suppression of tumor cell growth and the induction of cell death.[3] These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in cancer cells, complete with detailed experimental protocols and data presented for a representative ICMT inhibitor.

Mechanism of Action:

Inhibition of ICMT by compounds like this compound has been shown to induce cell-cycle arrest and apoptosis in sensitive cancer cell lines, particularly in pancreatic cancer.[1][4] The proposed mechanism involves the induction of mitochondrial respiratory deficiency and cellular energy depletion, leading to a significant upregulation of the cyclin-dependent kinase inhibitor p21.[2][4] Subsequently, p21 activates the expression of BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3), a pro-apoptotic member of the BCL-2 family.[1][2] This signaling cascade ultimately triggers the intrinsic apoptotic pathway.[5][6] Some studies also suggest that ICMT inhibition can induce autophagy, which in some contexts, may contribute to apoptotic cell death.[7][8]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize data for the well-characterized and structurally related ICMT inhibitor, cysmethynil , as a representative compound. This data provides an expected range of activity for potent ICMT inhibitors.

Table 1: Cytotoxicity of Cysmethynil in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h Treatment |

| MiaPaCa2 | ~22.5 |

| AsPC-1 | ~25 |

| PANC-1 | ~30 |

| BxPC-3 | ~35 |

| PANC-10.05 | ~35 |

| CAPAN-2 | >40 (Resistant) |

| HPAF-II | >40 (Resistant) |

Data adapted from studies on the effects of cysmethynil on pancreatic cancer cell viability. The IC50 values are approximate and can vary based on experimental conditions.[1]

Table 2: Qualitative and Semi-Quantitative Effects of ICMT Inhibition on Apoptosis Markers

| Marker | Effect of ICMT Inhibition | Method of Detection |

| Sub-G1 Population | Significant Increase | Flow Cytometry |

| Annexin V Staining | Increased Percentage of Positive Cells | Flow Cytometry |

| Cleaved Caspase-3 | Increased Levels | Western Blot |

| Cleaved PARP | Increased Levels | Western Blot |

| p21 | Upregulation | Western Blot, qPCR |

| BNIP3 | Upregulation | Western Blot, qPCR |

| Bcl-2 | Decreased Levels | Western Blot |

| Bax | Increased Levels | Western Blot |

This table summarizes the general effects observed upon treatment of sensitive cancer cells with ICMT inhibitors like cysmethynil.[1][9]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing this compound Induced Apoptosis

Caption: Experimental workflow for apoptosis assessment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cancer cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for the indicated time.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.